Home > Products > Screening Compounds P69024 > N-(5-BROMO-2-PYRIDYL)-N'-(3,4-DIMETHOXYPHENYL)UREA
N-(5-BROMO-2-PYRIDYL)-N'-(3,4-DIMETHOXYPHENYL)UREA -

N-(5-BROMO-2-PYRIDYL)-N'-(3,4-DIMETHOXYPHENYL)UREA

Catalog Number: EVT-3665236
CAS Number:
Molecular Formula: C14H14BrN3O3
Molecular Weight: 352.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine []

-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine []

Compound Description: 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine served as a starting material for constructing various polyheterocyclic ring systems. [] It was reacted with 4-substituted arylidene malononitriles and ethyl acetoacetate to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Diazotization of this compound followed by coupling with ethyl cyanoacetate yielded a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. Further reactions with cyanoacetamide, 2-mercaptoacetic acid, and Ph-N=C=S produced various substituted pyrazolo[3,4-b]pyridine-based heterocycles. These newly synthesized compounds were characterized spectroscopically and their in vitro antibacterial activities were evaluated. []

-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate []

Compound Description: 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate features a complex structure incorporating a sulfamoyl group, a carboxylic acid group, and a 3,4-dimethoxyphenyl substituent attached to an ethyl chain. The crystal structure reveals a weak π–π interaction between the two benzene rings in the molecule. The crystal structure further shows a two-dimensional network formed by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving the water molecule. []

-(2-bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine []

Compound Description: 5-(2-bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine is a pyrimidine derivative with two distinct dimethoxyphenyl substituents, one of which is brominated. The crystal structure of this compound reveals an intramolecular OH...N hydrogen bond between the hydroxyl group and a nitrogen atom in the pyrimidine ring. []

-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine []

Compound Description: 2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine serves as a key intermediate in the synthesis of pemetrexed disodium. [] Its preparation involves multiple steps, starting from monomethyl malonate chloride and ammonium chloride, ultimately leading to the formation of the target pyrrolo[2,3-d]pyrimidine structure. []

-(3,4-Dimethoxyphenyl)pyridine []

Compound Description: 4-(3,4-Dimethoxyphenyl)pyridine is a key intermediate in the synthesis of various amrinone analogs. [] Its preparation involves the coupling of 3,4-dimethoxyphenyldiazonium chloride with pyridine. [] This compound can be converted to 4-(4-pyridinyl)benzene-1,2-diol by reacting with hydrobromic acid. []

-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine Hydrochloride (25B-NBOMe) [, , , ]

Compound Description: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (25B-NBOMe) is a synthetic hallucinogen known to interact with the 5-HT2A receptor. [] Studies in rodents have demonstrated that 25B-NBOMe decreases locomotor activity [] and induces full substitution in both DOM-trained and MDMA-trained rats. [] Additionally, research has shown that 25B-NBOMe can induce hyperthermia at high ambient temperatures via vasoconstriction regulated by 5-HT2A receptors and brown adipose tissue thermogenesis mediated by decreased plasma serotonin levels. [] A previous study also reported that 2C-B [2-(4-bromo-2,5-dimethoxyphenyl)ethylamine], a compound structurally similar to 25B-NBOMe, exhibits weak or partial agonistic activity or antagonism of aortic contraction, potentially linked to its psychedelic properties in humans. []

Relevance: While not directly sharing specific structural motifs with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, JTE-013 is relevant due to its function as an S1P2 antagonist. The development of more potent and stable S1P2 inhibitors based on the JTE-013 scaffold could provide valuable tools for studying the S1P2 receptor and its role in cancer. [] The structural insights from N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea might contribute to the design of such inhibitors.

AB1 []

Compound Description: AB1 is a derivative of JTE-013 designed to overcome the instability limitations of its parent compound. [] This compound exhibited improved S1P2 antagonism compared with JTE-013 and demonstrated enhanced stability or slower clearance in vivo. [] In glioblastoma cell migration assays, AB1 proved slightly more effective than JTE-013 in blocking S1P2-mediated inhibition of cell migration. [] Functional studies in neuroblastoma cell lines revealed AB1's potency to be at least equivalent to JTE-013 in affecting downstream signaling molecules of S1P2. [] AB1 also exhibited improved inhibition of tumor xenograft growth compared with JTE-013, attributed to increased apoptosis rather than cancer cell survival inhibition. [] AB1, like JTE-013, showed a trend toward inhibiting (C-C motif) ligand 2 expression and significantly inhibited tumor-associated macrophage infiltration in neuroblastoma xenografts. [] Notably, AB1 was more effective than JTE-013 in inhibiting connective tissue growth factor expression, a profibrotic mediator. []

Relevance: Despite lacking direct structural similarities to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, AB1 is relevant due to its relationship to JTE-013 and its potent S1P2 antagonist activity. The success in improving JTE-013's stability and potency by creating AB1 provides valuable insights into structure-activity relationships for S1P2 antagonists. [] These insights might be transferable to the development of analogs of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea with potentially improved pharmacological properties.

-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) []

Compound Description: 2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) is a potent and selective A2B adenosine receptor antagonist. [] It shows high affinity for the A2B receptor subtype with a Ki value of 38 nM and good selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea. The development of MRE2028F20 and other related 8-heterocycle-substituted xanthines as A2B antagonists demonstrates the potential of incorporating the 3,4-dimethoxyphenyl group in bioactive molecules targeting specific receptor subtypes. []

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) []

Compound Description: N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) is another potent and selective A2B adenosine receptor antagonist. [] It exhibits even higher affinity for the A2B receptor subtype than MRE2028F20, with a Ki value of 5.5 nM and excellent selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []

Relevance: While not directly sharing the 3,4-dimethoxyphenyl group with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, MRE2029F20 belongs to the same chemical class of 8-heterocycle-substituted xanthines that act as A2B antagonists. [] Its structural features and the associated SAR data can inform the design of new analogs of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, potentially targeting specific adenosine receptor subtypes.

N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) []

Compound Description: N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) is a highly potent and selective A2B adenosine receptor antagonist. [] It exhibits a Ki value of 12 nM for the A2B receptor subtype and excellent selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []

Relevance: This compound directly shares the 3,4-dimethoxyphenyl group with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea and is part of the same chemical class of 8-heterocycle-substituted xanthines acting as A2B antagonists. [] The high potency and selectivity of MRE2030F20 provide valuable information for the potential development of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea analogs targeting the A2B adenosine receptor.

(S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine []

Compound Description: (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine is a selective 5-HT2C receptor agonist with high affinity for the receptor and robust stimulatory effects on inositol 1,4,5-triphosphate turnover. [] This compound shows low affinity for other serotonin receptor subtypes and numerous non-serotonergic receptors. [] In rats, this compound induces behavioral signs characteristic of 5-HT2C receptor agonism without exhibiting signs of 5-HT2A receptor agonism. [] Additionally, this compound demonstrates activity in tests indicative of anticompulsive effects, including reducing schedule-induced polydipsia in rats, reversing increased scratching in squirrel monkeys, decreasing responding in the marble-burying task in mice, and decreasing excessive consumption of palatable food in rats. [] These effects are often more potent and efficacious compared to fluoxetine. [] Furthermore, (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine demonstrates antidepressant potential by reducing the olfactory bulbectomy-induced passive avoidance impairment in rats and inducing electroencephalography-defined sleep-waking patterns characteristic of antidepressant drugs in rats. []

Relevance: While not structurally related to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine is a relevant compound due to its specific activity as a 5-HT2C receptor agonist. It serves as a valuable tool for understanding the role of the 5-HT2C receptor in various behavioral and physiological processes. [] This knowledge might be applicable in the study of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, particularly if it displays any interaction with the serotonergic system.

-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl] phenol (SB202190) []

Compound Description: 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl] phenol (SB202190) is a known inhibitor of p38 MAP kinase, effectively inhibiting the phosphorylation of p38 substrate MAP kinase-activated protein kinase 2. [] Studies in A549 human lung epithelial cells showed that SB202190 inhibits the expression of interleukin (IL)-6, IL-8, and cyclooxygenase (COX)-2, which are involved in inflammatory responses. []

-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea (BIRB 796) []

Compound Description: 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea (BIRB 796) is another p38 MAP kinase inhibitor that effectively reduces the phosphorylation of p38 substrate MAP kinase-activated protein kinase 2. [] Studies in A549 human lung epithelial cells demonstrated BIRB 796's ability to inhibit the expression of interleukin (IL)-6, IL-8, and cyclooxygenase (COX)-2, highlighting its potential role in modulating inflammatory responses. []

Relevance: While not directly structurally related to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, JNK inhibitor VIII provides insights into the role of JNK in inflammatory responses. [] If N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea exhibits any anti-inflammatory effects, exploring its potential interaction with the JNK pathway could be informative, especially considering the differential effects of JNK and p38 MAP kinase inhibition on inflammatory gene expression. []

Properties

Product Name

N-(5-BROMO-2-PYRIDYL)-N'-(3,4-DIMETHOXYPHENYL)UREA

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3,4-dimethoxyphenyl)urea

Molecular Formula

C14H14BrN3O3

Molecular Weight

352.18 g/mol

InChI

InChI=1S/C14H14BrN3O3/c1-20-11-5-4-10(7-12(11)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)

InChI Key

NWBBYKDOQNLXDE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.